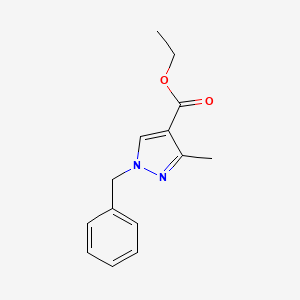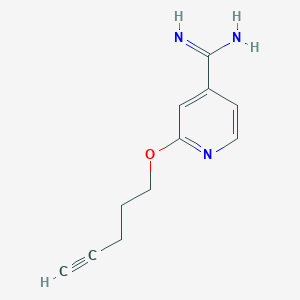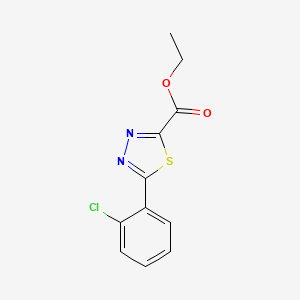
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate
Vue d'ensemble
Description
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate is a chemical compound with the molecular formula C15H14ClNO3 . It is also known as Mecam. This compound has gained attention due to its potential use in scientific experiments.
Molecular Structure Analysis
The molecular structure of Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate consists of 15 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate has a molecular weight of 291.73 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique
Antiviral Research
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate: is a heterocyclic compound that has shown promise in antiviral research. Heterocyclic compounds like this one are gaining importance due to their broad spectrum of physiological activities, including antiviral behavior . They are being explored for their potential to combat viral infections that cause diseases in humans, animals, and even plants .
Medicinal Chemistry
In medicinal chemistry, this compound’s structure is valuable for the synthesis of molecules with potential therapeutic effects. Its heterocyclic core is a common feature in many drugs, and modifications to its structure could lead to new treatments for various diseases .
Anti-Inflammatory Applications
The compound has been associated with the regulation of proinflammatory mediators, which play pivotal roles in various inflammatory diseases. By modulating the production of these mediators, it could be a critical component in the development of anti-inflammatory drugs .
Cancer Research
Research into synthetic compounds similar to Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate has indicated relevance in the study of diverse maladies, including cancers. These compounds can be used to investigate the mechanisms of cancer progression and to develop targeted therapies .
Autoimmune Disorders
The structural features of this compound make it a candidate for the exploration of treatments for autoimmune disorders. Its ability to interact with biological pathways could lead to the discovery of novel mechanisms to modulate the immune response .
Mécanisme D'action
Target of Action
The primary targets of a compound are usually proteins or enzymes in the body that the compound binds to, initiating a biological effect. The role of these targets can vary widely, from receptors involved in cellular signaling to enzymes catalyzing biochemical reactions .
Mode of Action
The compound interacts with its targets, often by binding to a specific site on the target molecule. This can inhibit the target’s normal function, alter its shape, or change its behavior in some way. The exact changes depend on the nature of the compound and the target .
Biochemical Pathways
The compound can affect various biochemical pathways, depending on its targets. This could involve inhibiting a key enzyme in a metabolic pathway, or activating a signaling pathway that leads to changes in gene expression .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s chemical structure, formulation, route of administration, and dosage can all affect its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action can be diverse, ranging from changes in cell behavior and function to alterations in the levels of certain biomolecules in the body .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under specific conditions .
Propriétés
IUPAC Name |
ethyl 2-chloro-6-(4-methoxyphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-3-20-15(18)12-8-9-13(17-14(12)16)10-4-6-11(19-2)7-5-10/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURVYCRJFJQGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-piperazine-1-carboxamidine](/img/structure/B1411038.png)




